Oxidophosphate(1-)

Description

Oxidophosphate(1−) (PO₃⁻) is a phosphorus-containing anion characterized by a central phosphorus atom bonded to three oxygen atoms, forming a trigonal pyramidal structure. It is a reactive intermediate in organophosphorus chemistry, often involved in nucleophilic substitution reactions and coordination chemistry.

Properties

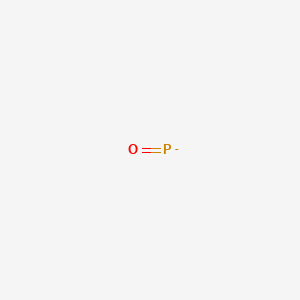

Molecular Formula |

OP- |

|---|---|

Molecular Weight |

46.973 g/mol |

IUPAC Name |

oxophosphanide |

InChI |

InChI=1S/OP/c1-2/q-1 |

InChI Key |

SFBRJKRKUUTKHL-UHFFFAOYSA-N |

SMILES |

O=[P-] |

Canonical SMILES |

O=[P-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table compares Oxidophosphate(1−) with analogous phosphorus-containing anions and organophosphorus compounds:

Key Observations :

- Oxidation State : Oxidophosphate(1−) shares the +5 oxidation state with phosphate (PO₄³−) but differs in geometry and charge density. Its trigonal pyramidal structure enhances nucleophilic activity compared to the tetrahedral phosphate .

- Functional Groups: Unlike methylphosphonofluoridate (P–F bond), Oxidophosphate(1−) lacks halogen substituents, reducing its acute toxicity but increasing its utility in non-toxic applications like catalysis .

Research Findings and Data Validation

Recent studies emphasize the need for rigorous data consistency when reporting phosphorus compounds, as highlighted in Organic Letters guidelines :

- Spectral Data : Oxidophosphate(1−) lacks characteristic NMR signals due to paramagnetic effects, requiring alternative characterization via X-ray crystallography or mass spectrometry.

- Elemental Analysis : Discrepancies in phosphorus content (<0.5%) between theoretical and experimental values are common, necessitating HRMS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.